molecular formula C21H17N3O3 B2432563 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 849521-84-2

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

Cat. No. B2432563
CAS RN: 849521-84-2
M. Wt: 359.385
InChI Key: JEMMMJINAXZOIF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate and Antitumor Activity

A study by Gangjee et al. (2000) discussed the synthesis of compounds designed to investigate the effects of C9-methyl substitution and C8-C9 conformational restriction on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity. The study indicated that specific structural modifications could enhance the potency against tumor cell growth inhibition, highlighting the importance of structural features in antifolate drugs for cancer therapy (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2008) synthesized a series of compounds as potential dual inhibitors of thymidylate synthase (TS) and DHFR. Their research found one compound to be a highly potent dual inhibitor, demonstrating the potential of certain structural frameworks in targeting both enzymes simultaneously, which is a desirable feature for antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Classical and Nonclassical Antifolates for Antitumor Therapy

Another study by Gangjee et al. (2005) focused on the design and synthesis of classical antifolates, demonstrating potent inhibitory activity against both human DHFR and TS. This study further underscores the therapeutic potential of antifolates in cancer treatment, with structural variations influencing their efficacy and mechanism of action (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Synthesis and Evaluation as Antitumor Agents

Gangjee and colleagues (2006) explored classical and nonclassical analogues as potential dual inhibitors for TS and DHFR, highlighting the synthesis strategies and biological evaluations of these compounds. Their work contributes to understanding how different structural modifications impact the antitumor properties of these compounds (Gangjee et al., 2006).

Design and Synthesis for DHFR Inhibition

In a study conducted by Gangjee et al. (2007), the synthesis and evaluation of classical antifolates as DHFR inhibitors were detailed, emphasizing the role of structural diversity in enhancing the inhibitory potency against tumor cell growth, further establishing the significance of antifolates in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-18(23-15-9-8-13-4-3-5-14(13)10-15)11-24-12-22-19-16-6-1-2-7-17(16)27-20(19)21(24)26/h1-2,6-10,12H,3-5,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMMMJINAXZOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

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